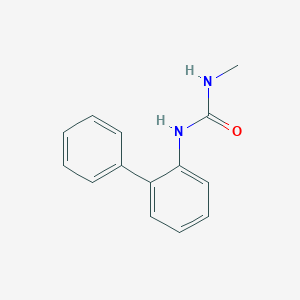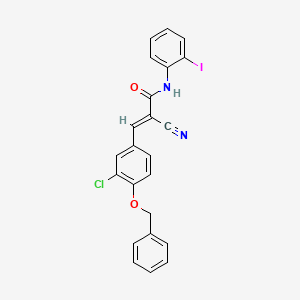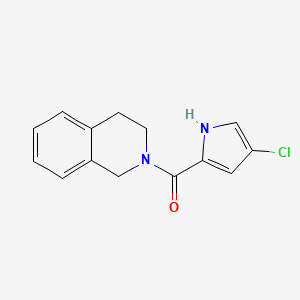
1-Methyl-3-(2-phenylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-phenylphenyl)urea, also known as MPPU, is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to have a number of interesting properties that make it a useful tool for investigating a range of biological and chemical phenomena.
Mécanisme D'action
The mechanism of action of MPU involves its ability to block the NMDA receptor, which is a key component of the glutamate receptor family. This receptor is involved in a number of important physiological processes, including learning and memory, and is also implicated in a range of neurological disorders such as Alzheimer's disease and epilepsy.
Biochemical and Physiological Effects:
1-Methyl-3-(2-phenylphenyl)urea has been found to have a number of interesting biochemical and physiological effects, including its ability to modulate the activity of ion channels and to alter the release of neurotransmitters in the brain. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPU in lab experiments is its potency as a blocker of the NMDA receptor. This makes it a useful tool for investigating the role of this receptor in a range of physiological and pathological processes. However, one of the limitations of using MPU is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of potential future directions for research on MPU, including investigating its potential use as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Other potential areas of research include investigating the role of MPU in modulating the activity of other ion channels and receptors, and exploring its potential use in drug discovery and development.
Méthodes De Synthèse
1-Methyl-3-(2-phenylphenyl)urea can be synthesized through a number of different methods, including the reaction of 2-phenylphenyl isocyanate with methylamine. This reaction produces a white crystalline powder that is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Applications De Recherche Scientifique
1-Methyl-3-(2-phenylphenyl)urea has been used in a variety of scientific research applications, including as a tool for investigating the role of ion channels in cellular signaling pathways. This compound has been found to be a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a number of important physiological processes.
Propriétés
IUPAC Name |
1-methyl-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLRDICSOCJGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-phenylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)


![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)